UR-144 N-(5-chloropentyl) analog
UR-144 N-(5-chloropentyl) analog
UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-chloropentyl) analog differs from UR-144 by having a chlorine atom on the terminal carbon of the alkyl group. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1445577-42-3
VCID:
VC0150011
InChI:
InChI=1S/C21H28ClNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3
SMILES:
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCCl)C
Molecular Formula:
C21H28ClNO
Molecular Weight:
345.911
UR-144 N-(5-chloropentyl) analog
CAS No.: 1445577-42-3
Cat. No.: VC0150011
Molecular Formula: C21H28ClNO
Molecular Weight: 345.911
* For research use only. Not for human or veterinary use.
Specification
| Description | UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-chloropentyl) analog differs from UR-144 by having a chlorine atom on the terminal carbon of the alkyl group. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1445577-42-3 |
| Molecular Formula | C21H28ClNO |
| Molecular Weight | 345.911 |
| IUPAC Name | [1-(5-chloropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
| Standard InChI | InChI=1S/C21H28ClNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3 |
| Standard InChI Key | CKIOITGXSRFWIS-UHFFFAOYSA-N |
| SMILES | CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCCl)C |
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